N-(2-Aminoethyl)-2-(ethylsulfanyl)acetamide
Description
N-(2-Aminoethyl)-2-(ethylsulfanyl)acetamide is an acetamide derivative featuring a 2-aminoethyl group (-NHCH₂CH₂NH₂) and an ethylsulfanyl (-SCH₂CH₃) substituent. Similar compounds, such as N-(2-Aminoethyl)acetamide (CAS 1001-53-2), are known for applications in drug synthesis and as intermediates for heterocyclic compounds .
Properties
CAS No. |
135839-88-2 |
|---|---|
Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
SKRDOARABYBMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the acylation of 2-aminoethanethiol with ethyl acetate in the presence of a catalytic amount of acetic acid.
N-Alkylation of Amides: Another method involves the N-alkylation of amides with alcohols, where alcohol serves as the alkylating agent and water is generated as the sole byproduct.
Industrial Production Methods: Industrial production methods for N-(2-Aminoethyl)-2-(ethylthio)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group in N-(2-Aminoethyl)-2-(ethylthio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and sulfonates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-2-(ethylthio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its amine and thioether groups can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, N-(2-Aminoethyl)-2-(ethylthio)acetamide can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(ethylthio)acetamide depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
Key Observations :
- Bioactivity: Compounds with sulfonyl groups (e.g., thiazole-sulfonyl in ) show strong antimicrobial activity, while pyridazinone derivatives (e.g., ) target formyl peptide receptors (FPRs). The ethylsulfanyl group in the target compound may confer redox-modulating properties, similar to sulfanyl-containing drugs.
- Substituent Effects : Aromatic substituents (e.g., bromophenyl in ) enhance receptor binding, while aliphatic groups (e.g., ethylsulfanyl) may improve membrane permeability.
Pharmacological Activities
Anticancer Activity
- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) inhibit cancer cell lines (HCT-1, MCF-7) via kinase or topoisomerase inhibition. Their IC₅₀ values range from 1–10 µM .
- Chalcone-acetamide hybrids (e.g., ) exhibit antiproliferative effects through tubulin disruption or apoptosis induction.
Comparison : The ethylsulfanyl group in the target compound lacks the aromatic bulk of quinazoline derivatives but may interact with cysteine residues in enzymes, offering a unique mechanism.
Antimicrobial Activity
Key Points :
Physicochemical Properties
Table 3: Property Comparison
Analysis :
- The aminoethyl group in the target compound enhances water solubility compared to bromophenyl derivatives.
- Ethylsulfanyl’s moderate logP (0.5–1.2) suggests better bioavailability than highly lipophilic perfluoroalkyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
